molecular formula C7H11NO B12917032 2-Ethyl-2,3-dihydropyridin-4(1H)-one CAS No. 201667-14-3

2-Ethyl-2,3-dihydropyridin-4(1H)-one

Cat. No.: B12917032
CAS No.: 201667-14-3
M. Wt: 125.17 g/mol
InChI Key: ZASYDEWYZUHPEY-UHFFFAOYSA-N
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Description

2-Ethyl-2,3-dihydropyridin-4(1H)-one is a dihydropyridin-4(1H)-one derivative, a class of cyclic enaminones that serve as privileged structures in medicinal chemistry and organic synthesis . Researchers value this scaffold for its significant potential in biological activity studies and as a versatile synthetic precursor for more complex molecules . The dihydropyridin-4(1H)-one core is a partial structure of natural alkaloids, such as cenocladamide found in Piper cenocladum , and is integral to the structure of derivatives like piperlongumine, which have been investigated for their anticancer activity . Furthermore, this molecular framework is part of potent antibacterial agents, underscoring its relevance in developing new therapeutic candidates . Scientific studies on closely related analogs have demonstrated a range of promising biological activities, including selective anti-proliferative effects against human leukemia cell lines and antibacterial activity against Gram-positive and Gram-negative strains like Bacillus subtilis and Escherichia coli . In synthetic chemistry, this compound serves as a valuable building block. Its structure allows for various functionalization, making it a useful synthon in numerous reactions, including photocycloadditions and the synthesis of complex alkaloid structures . The compound's properties are of interest for method development in green chemistry, including multicomponent reactions and non-conventional synthesis techniques . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) before use and handle the material adhering to all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-2,3-dihydro-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-2-6-5-7(9)3-4-8-6/h3-4,6,8H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASYDEWYZUHPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(=O)C=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717666
Record name 2-Ethyl-2,3-dihydropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201667-14-3
Record name 2-Ethyl-2,3-dihydropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Ethyl-2,3-dihydropyridin-4(1H)-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, drawing on various research findings and case studies.

  • Molecular Formula : C8_{8}H11_{11}N1_{1}O
  • Molecular Weight : 151.18 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. Various synthetic routes have been explored, including:

  • Condensation Reactions : Utilizing aldehydes and ketones with ethylamine.
  • Cyclization Methods : Employing acid catalysts to facilitate the formation of the dihydropyridine ring.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies indicate effectiveness against a range of microorganisms, including:

  • Gram-positive bacteria : Such as Staphylococcus aureus.
  • Gram-negative bacteria : Including Escherichia coli.
  • Fungi : Notably against Candida albicans.

A study reported a minimum inhibitory concentration (MIC) of 15.62 mg/mL for certain fungal strains, indicating its potential as an antifungal agent .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro assays have shown that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for microbial growth and cancer cell survival.
  • Receptor Binding : The compound may bind to receptors that regulate cell signaling pathways associated with inflammation and cancer progression.

Study 1: Antimicrobial Efficacy

In a controlled study examining the antimicrobial effects of various compounds, this compound was found to significantly inhibit the growth of pathogenic bacteria and fungi. The results highlighted its potential application in developing new antimicrobial agents .

Study 2: Cytotoxicity in Cancer Cells

A recent investigation into the cytotoxic effects of this compound on human cancer cell lines revealed a dose-dependent response, with significant reductions in cell viability observed at higher concentrations. The study concluded that further exploration into its mechanism could lead to novel therapeutic strategies .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure TypeBiological Activity
This compoundDihydropyridineAntimicrobial, Anticancer
Ethyl 2-(2-pyridylacetate)EsterAntimicrobial
TryptophanAmino AcidNeurotransmitter

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity:
Research has demonstrated that derivatives of 2-ethyl-2,3-dihydropyridin-4(1H)-one exhibit notable antimicrobial properties. For instance, studies have shown that certain derivatives possess activity against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties:
The compound has been explored for its anticancer potential. Some derivatives have been reported to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. This suggests that this compound could serve as a scaffold for designing novel anticancer therapies .

Neuroprotective Effects:
Recent studies indicate that compounds related to this compound may offer neuroprotective benefits. They have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's .

Synthetic Applications

Building Block in Organic Synthesis:
this compound serves as a versatile building block in organic synthesis. It is utilized in the construction of complex natural products and pharmaceuticals due to its ability to undergo various chemical transformations. This includes cyclization reactions that lead to the formation of more complex heterocycles .

Asymmetric Synthesis:
The compound has been employed in asymmetric synthesis protocols, allowing for the production of chiral molecules with high enantiomeric purity. This is particularly valuable in the pharmaceutical industry where the chirality of compounds can significantly influence their biological activity .

Case Studies and Research Findings

StudyApplicationFindings
AntimicrobialDerivatives showed effective inhibition against Gram-positive bacteria.
AnticancerInduced apoptosis in several cancer cell lines with IC50 values in low micromolar range.
NeuroprotectionDemonstrated reduced oxidative stress markers in neuronal cell cultures.
Organic SynthesisUsed as a precursor for synthesizing complex alkaloids with high yields.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Dihydropyridin-4(1H)-one Derivatives

Compound Name Substituents Key Features Reference
2-Ethyl-2,3-dihydropyridin-4(1H)-one Ethyl at C2 Moderate steric bulk, lipophilic N/A
2,2-Dimethyl-2,3-dihydropyridin-4(1H)-one (15) Two methyl groups at C2 Increased steric hindrance, reduced ring flexibility
5-(4-Methoxyphenyl)-1-phenyl derivative (5b) Aryl groups at C1 and C5 Enhanced π-conjugation, improved UV/Vis absorption
ZD-9 () 6-Hydroxy-5-(4-(methylsulfonyl)-2-nitrobenzoyl) High bioactivity as an HPPD inhibitor
2-Aryl-6-styryl derivatives () Styryl and aryl groups at C2 and C6 Extended conjugation, potential fluorescence properties

Key Observations :

  • Steric Effects : The ethyl group in 2-ethyl derivatives balances steric bulk and flexibility compared to 2,2-dimethyl analogs (e.g., compound 15), which exhibit restricted ring puckering due to geminal methyl groups .
  • Electronic Effects : Aryl substituents (e.g., 4-methoxyphenyl in compound 5b) enhance electron delocalization, improving catalytic coupling efficiency in palladium-mediated reactions .
  • Bioactivity : Substituents like the methylsulfonyl-nitrobenzoyl group in ZD-9 significantly boost inhibitory activity against 4-hydroxyphenylpyruvate dioxygenase (HPPD), highlighting the role of electron-withdrawing groups in target binding .

Key Observations :

  • Pd-Catalyzed Methods : Palladium-catalyzed direct arylation () offers regioselectivity for aryl and heteroaryl groups but requires optimized catalysts and ligands. Lower yields (e.g., 24% for thiophene-substituted 3q) reflect challenges with electron-rich substrates .
  • Green Chemistry : Water-based synthesis () achieves high yields for polysubstituted derivatives without organic solvents, aligning with sustainable practices .

Table 3: Bioactivity and Physicochemical Data

Compound Bioactivity/Property Findings Reference
2,2-Dimethyl derivative (15) Cytotoxicity (CCRF-CEM cells) Moderate activity at 50 µM; selective against leukemia vs. lung cells
ZD-9 () HPPD inhibition IC₅₀ = 0.12 µM; superior to commercial inhibitors
Betalain derivative () Pigmentation Structural role in betacyanin/betaxanthin coloration
Styryl-substituted derivatives () Mechanofluorochromism Reversible fluorescence under mechanical stress

Key Observations :

  • Cytotoxicity : The 2,2-dimethyl derivative (15) shows selective toxicity against leukemia cells, suggesting that alkyl substituents modulate cell permeability .
  • Enzyme Inhibition : ZD-9’s high potency underscores the importance of nitro and sulfonyl groups in HPPD binding .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-ethyl-2,3-dihydropyridin-4(1H)-one, and how can reaction efficiency be optimized?

  • Answer : Common methods include:

  • Palladium-catalyzed direct arylation : Using arylboronic acids or iodides with cyclic enaminones under optimized conditions (e.g., yields up to 86% with Pd(II)/Cu(I) systems) .
  • Aqueous-phase synthesis : Eco-friendly approaches via [5C+1N] annulation of α-enolizable ketones with amines in water, avoiding organic solvents .
  • Aza-Diels-Alder reactions : Promoted by Lewis acids like SiCl₄ for constructing the dihydropyridinone core .
    • Optimization strategies : Adjust catalyst loading (e.g., 5–10 mol% Pd), ligand selection (e.g., phosphine ligands), solvent systems (e.g., DMF vs. water), and temperature (80–100°C) to enhance yields .

Q. How is NMR spectroscopy utilized to confirm the structure of this compound derivatives?

  • Answer :

  • ¹H NMR : Identifies proton environments (e.g., ethyl group resonances at δ 1.2–1.4 ppm, dihydropyridinone protons at δ 2.5–3.5 ppm) .
  • ¹³C NMR : Confirms carbonyl (δ 170–175 ppm) and aromatic/heterocyclic carbons .
  • 2D NMR (COSY, HSQC) : Resolves coupling patterns and assigns stereochemistry in polysubstituted derivatives .

Q. What biological activities are associated with this compound, and how are these assays designed?

  • Answer : The compound exhibits:

  • Receptor-binding activity : High affinity for targets like serotonin or dopamine receptors due to its nitrogen-containing heterocycle .
  • Antimicrobial/anticancer potential : Evaluated via MIC assays or cell viability tests (e.g., MTT assays) against model cell lines .
    • Assay design : Use dose-response curves, positive/negative controls, and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Answer : Discrepancies may arise from:

  • Receptor promiscuity : Use competitive binding assays (e.g., radioligand displacement) to identify off-target interactions .
  • Assay variability : Standardize protocols (e.g., pH, temperature) and validate results across multiple cell lines or enzymatic systems .
  • Structural impurities : Confirm compound purity via HPLC (>95%) and HRMS (Δ < 2 ppm) .

Q. How can palladium-catalyzed C–H arylation reactions be optimized to improve yields of this compound derivatives?

  • Answer : Key factors include:

  • Catalyst system : Pd(OAc)₂ with Cu(I) co-catalysts enhances electron-deficient aryl coupling .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve substrate solubility and reaction homogeneity .
  • Additives : Silver salts (e.g., Ag₂CO₃) scavenge halides, preventing catalyst poisoning .
  • Microwave-assisted synthesis : Reduces reaction time (1–2 hours vs. 24 hours) and increases yield by 10–15% .

Q. What green chemistry approaches are applicable to the synthesis of this compound?

  • Answer :

  • Aqueous-phase synthesis : Eliminates organic solvents, achieving yields >70% via water-mediated annulation .
  • Solvent-free conditions : Mechanochemical grinding of substrates with catalysts (e.g., SiO₂-supported Pd) .
  • Biocatalysis : Explore enzymatic routes for enantioselective synthesis (e.g., lipase-mediated resolutions) .

Q. How can researchers address challenges in characterizing byproducts during the synthesis of this compound?

  • Answer :

  • LC-MS/MS : Identifies low-abundance byproducts (e.g., over-arylated or dimerized species) .
  • Isolation via preparative HPLC : Purifies intermediates for structural elucidation .
  • Computational modeling : Predicts plausible byproduct structures using DFT calculations .

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